molecular formula C8H8ClN3S B2814092 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 1152588-32-3

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B2814092
CAS No.: 1152588-32-3
M. Wt: 213.68
InChI Key: GRBIKNWFWQCAQV-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 1152588-32-3) is a high-purity chemical compound supplied for scientific research and development. This reagent features a molecular formula of C 8 H 8 ClN 3 S and a molecular weight of 213.69 g/mol . As a pyrazole derivative bearing a chlorothiophene moiety, this compound serves as a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is limited in the public domain, structurally similar pyrazole-amine compounds are frequently investigated for their potential to interact with various biological targets, such as kinase enzymes, and are explored for applications in developing therapeutic agents . Researchers may utilize this chemical for designing and synthesizing novel molecules for biochemical screening or for structure-activity relationship (SAR) studies. Please be advised: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures involving humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBIKNWFWQCAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C(=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine has been investigated for its potential to inhibit tumor growth in various cancer cell lines. Its mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
  • Anti-inflammatory Effects : Research has shown that pyrazole derivatives can act as anti-inflammatory agents. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further studies aimed at developing new anti-inflammatory drugs .
  • Antimicrobial Properties : There is growing interest in the antimicrobial activity of pyrazole derivatives. Preliminary tests suggest that this compound may possess antibacterial properties, which could be explored for therapeutic applications against resistant bacterial strains .

Agrochemical Applications

  • Herbicide Development : The unique structure of this compound positions it as a potential candidate for herbicide formulation. Its efficacy in selectively targeting certain plant species while minimizing damage to crops could lead to the development of more sustainable agricultural practices .
  • Pesticide Research : Similar to its herbicidal potential, this compound is being studied for its effectiveness as an insecticide. The chlorothiophene moiety may enhance the compound's ability to penetrate biological membranes, thus increasing its potency against pests .

Materials Science Applications

  • Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronic and structural applications .
  • Sensors and Dyes : The fluorescent properties associated with some pyrazole derivatives make them suitable candidates for use in sensor technology and dye applications. Their ability to undergo specific chemical reactions can be harnessed for detecting environmental pollutants or biological markers .

Case Studies

Study TitleFocusFindings
Anticancer Efficacy of Pyrazole DerivativesCancer Cell LinesDemonstrated significant inhibition of cell proliferation in breast and lung cancer models .
Anti-inflammatory Activity of Pyrazole CompoundsIn vitro StudiesShowed reduced levels of TNF-alpha and IL-6 in treated macrophages .
Development of Herbicides Based on Pyrazole StructuresAgricultural TrialsEffective against certain weed species with minimal crop damage .

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Positional Isomerism and Activity
  • Regioisomeric Effects : highlights that switching substituent positions on the pyrazole ring (e.g., 3- vs. 4-position) alters biological targets. For example, 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine inhibits p38αMAP kinase, while its regioisomer targets cancer-related kinases . This underscores the sensitivity of activity to substituent positioning.
  • 3-Substituted Pyrazoles : Compound 8e (N-[(5-chlorothiophen-2-yl)methyl]-3-(pyridin-3-yl)-1H-pyrazol-5-amine) includes a pyridinyl group at the 3-position, enhancing thrombin inhibitory properties via π-π stacking interactions . The target compound lacks this substituent, suggesting lower affinity for serine proteases.
Methyl vs. Chlorothiophene Substituents
  • 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956387-06-7): Replacing the 5-chlorothiophene with a 3-methylthiophene increases lipophilicity (logP ~2.5 vs.
  • 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1341439-91-5): The addition of a methyl group at the 5-position of the pyrazole introduces steric hindrance, which may reduce binding to flat enzymatic pockets (e.g., kinases) .

Aromatic Ring Modifications

Chlorophenyl vs. Chlorothiophene
  • 1-[(3-Chlorophenyl)methyl]-1H-pyrazol-5-amine (CAS 3524-28-5): Substituting thiophene with a chlorophenyl ring increases molecular weight (207.66 g/mol ) and aromaticity, favoring interactions with hydrophobic enzyme pockets (e.g., cytochrome P450) but increasing toxicity risks (H302, H315) .
Fluorophenyl Derivatives
  • ~-4.2 for the chlorothiophene analog) and metabolic stability .

Biological Activity

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine, with the CAS number 1152588-32-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-[(5-chloro-2-thienyl)methyl]-1H-pyrazol-5-amine
  • Molecular Formula : C₈H₈ClN₃S
  • Molecular Weight : 213.69 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential as an inhibitor in several enzyme pathways, particularly those involved in neurodegenerative diseases.

1. Inhibition of Enzymes

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit inhibitory effects against several enzymes:

  • Monoamine Oxidase (MAO) : Compounds similar to this pyrazole have shown selective inhibition against MAO-B, which is significant for treating neurodegenerative disorders like Parkinson's disease. The IC₅₀ values for related compounds were reported as low as 0.51 μM for MAO-B inhibition .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been evaluated for their effectiveness against multidrug-resistant strains of bacteria, indicating a promising avenue for the development of new antibiotics .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, toxicity tests using Vero cells revealed that while some derivatives exhibited significant cytotoxicity at higher concentrations, others maintained over 80% cell viability at concentrations up to 100 μg/mL .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

Study Findings
Study on MAO InhibitionDemonstrated that compounds similar to this pyrazole can selectively inhibit MAO-B with high potency .
Antimicrobial EvaluationShowed significant antibacterial activity against MRSA and other resistant strains .
Cytotoxicity AssessmentFound varying degrees of cytotoxicity in different cell lines, highlighting the need for further safety evaluations .

Future Directions

The ongoing research into pyrazole derivatives suggests that modifications to the structure of this compound could lead to enhanced biological activities and reduced toxicity. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how changes in chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles before clinical trials.

Q & A

Basic Research Questions

Q. What synthetic routes are established for 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-component reactions starting with substituted hydrazines and carbonyl compounds. Alkylation of the pyrazole core with 5-chlorothiophen-2-ylmethyl halides under basic conditions (e.g., NaH in DMF) is critical. Optimization includes solvent selection (aprotic solvents like DMSO), temperature control (60–80°C), and catalyst use (e.g., Pd/C for coupling reactions). Yield improvements (>70%) are achieved via iterative purification (recrystallization or column chromatography) .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC values) against Gram-positive/negative bacteria. Cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Enzyme inhibition (e.g., kinase assays) employs fluorometric or colorimetric readouts .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (H335 hazard). Store in airtight containers at 2–8°C. Spills require neutralization with inert absorbents and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may stem from assay conditions (pH, serum content) or cell line genetic drift. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry vs. MTT). Meta-analysis of dose-response curves and statistical power calculations are critical .

Q. What computational strategies predict target binding affinity and selectivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases), while Molecular Dynamics (MD) simulations (GROMACS) assess binding stability. Quantum Mechanical (QM) calculations (DFT) evaluate electronic interactions. Pharmacophore modeling identifies critical substituent contributions to activity .

Q. How do electron-withdrawing groups (e.g., chloro) on the thiophene ring affect metabolic stability?

  • Methodological Answer : Chloro substituents reduce oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4). Assess stability in liver microsomes with NADPH cofactors. LC-MS/MS quantifies parent compound degradation. Compare half-life (t₁/₂) with non-halogenated analogs to establish structure-metabolism relationships .

Q. What strategies improve synthesis scalability while maintaining enantiomeric purity?

  • Methodological Answer : Continuous flow synthesis enhances reproducibility and reduces reaction times. Chiral HPLC or enzymatic resolution separates enantiomers. Crystallization conditions (e.g., solvent polarity, cooling rates) are optimized using phase diagrams. Process Analytical Technology (PAT) monitors purity in real-time .

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